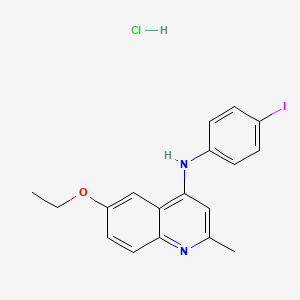
5-ethyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as T0901317, is a synthetic compound that has been widely used in scientific research. It belongs to a class of compounds known as liver X receptor (LXR) agonists, which have been found to have potential therapeutic applications in a variety of diseases. In
作用机制
5-ethyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide activates LXR by binding to the ligand-binding domain of the receptor, leading to the recruitment of co-activators and subsequent transcriptional activation of target genes. The activation of LXR by 5-ethyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide results in the upregulation of genes involved in cholesterol and lipid metabolism, such as ABCA1 and ABCG1, which promote cholesterol efflux from cells.
Biochemical and Physiological Effects:
5-ethyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-ethyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can induce apoptosis in cancer cells, inhibit the proliferation of smooth muscle cells, and reduce inflammation in macrophages. In vivo studies have demonstrated that 5-ethyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can reduce atherosclerosis in animal models and improve glucose tolerance in diabetic mice.
实验室实验的优点和局限性
One of the main advantages of using 5-ethyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in lab experiments is its high potency and specificity for LXR activation. However, 5-ethyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been found to have some limitations, including its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity evaluations are necessary when using 5-ethyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in lab experiments.
未来方向
There are several future directions for research on 5-ethyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One area of interest is the development of more potent and selective LXR agonists for therapeutic applications. Another area of research is the investigation of the role of LXR in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 5-ethyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in combination with other drugs or therapies for the treatment of various diseases warrants further investigation.
合成方法
5-ethyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be synthesized by a multi-step process involving the condensation of 2-pyridinemethanol with 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid, followed by the introduction of an ethyl group at the 5-position of the benzothiophene ring. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学研究应用
5-ethyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been extensively used in scientific research due to its ability to activate LXR, a nuclear receptor that plays a crucial role in regulating cholesterol and lipid metabolism. It has been found to have potential therapeutic applications in a variety of diseases, including atherosclerosis, diabetes, and cancer.
属性
IUPAC Name |
5-ethyl-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-2-12-6-7-15-13(9-12)10-16(21-15)17(20)19-11-14-5-3-4-8-18-14/h3-5,8,10,12H,2,6-7,9,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBAYKIZERPSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

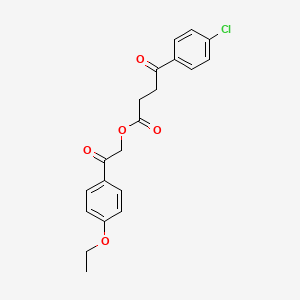
![3-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-pyrazinecarbonitrile](/img/structure/B4981707.png)
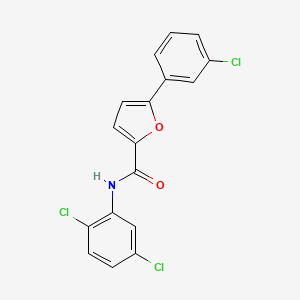
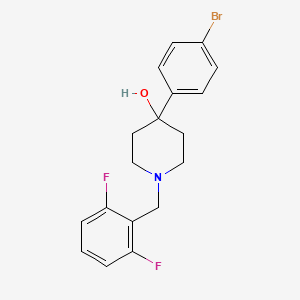
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4981722.png)
![4-chloro-3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4981728.png)
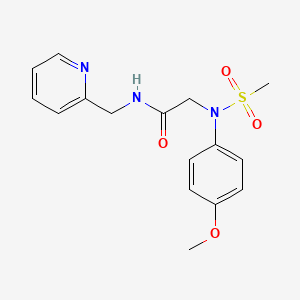
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4981744.png)
![2-[2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B4981749.png)
![9H-fluoren-9-one O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B4981757.png)
![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4981768.png)
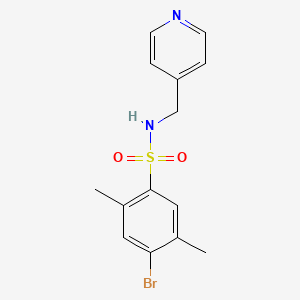
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4981776.png)
